molecular formula C25H29N3O5S2 B297024 2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide

Cat. No. B297024
M. Wt: 515.6 g/mol
InChI Key: IGCUBJICDCFTEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2,4-dimethyl[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide, commonly known as DMSA, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is a member of the sulfonamide family and has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of DMSA is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, DMSA has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer activity.
Biochemical and Physiological Effects:
DMSA has been shown to exhibit a range of biochemical and physiological effects. Studies have suggested that it may have anti-inflammatory and antioxidant properties, and may be effective in the treatment of various inflammatory diseases. Additionally, DMSA has been shown to exhibit neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMSA in scientific research is its potent anti-cancer activity. This makes it a valuable tool for researchers studying cancer biology and developing new cancer treatments. Additionally, DMSA has been shown to exhibit a range of other biochemical and physiological effects, making it a versatile compound for researchers in various fields.
However, there are also some limitations to using DMSA in lab experiments. One of the main limitations is its relatively high cost, which may limit its use in some research settings. Additionally, the exact mechanism of action of DMSA is not fully understood, which may make it more difficult to design experiments and interpret results.

Future Directions

There are several potential future directions for research on DMSA. One area of interest is in the development of new cancer treatments based on the compound. Additionally, further research is needed to fully understand the mechanism of action of DMSA and its potential applications in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, there is a need for more studies on the safety and toxicity of DMSA, particularly in the context of long-term use and potential side effects.

Synthesis Methods

The synthesis of DMSA involves the reaction of 2,4-dimethylaniline with p-toluenesulfonyl chloride to form 2,4-dimethyl-N-(p-toluenesulfonyl)aniline. This intermediate is then reacted with N-(3-aminophenyl)-3-methylsulfonyl acetamide to form the final product, DMSA. The synthesis of DMSA is a multi-step process that requires careful control of reaction conditions and purification steps to ensure the production of high-quality material.

Scientific Research Applications

DMSA has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. DMSA has been shown to exhibit potent anti-cancer activity in various cancer cell lines, and studies have suggested that it may be effective in the treatment of several types of cancer.

properties

Molecular Formula

C25H29N3O5S2

Molecular Weight

515.6 g/mol

IUPAC Name

2-(2,4-dimethyl-N-(4-methylphenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide

InChI

InChI=1S/C25H29N3O5S2/c1-18-9-12-23(13-10-18)35(32,33)28(24-14-11-19(2)15-20(24)3)17-25(29)26-21-7-6-8-22(16-21)27(4)34(5,30)31/h6-16H,17H2,1-5H3,(H,26,29)

InChI Key

IGCUBJICDCFTEF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)C3=C(C=C(C=C3)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C)C3=C(C=C(C=C3)C)C

Origin of Product

United States

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